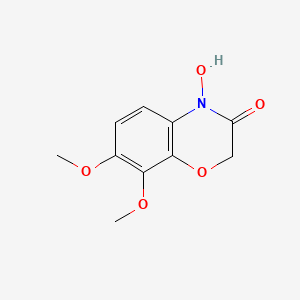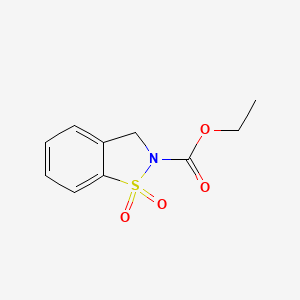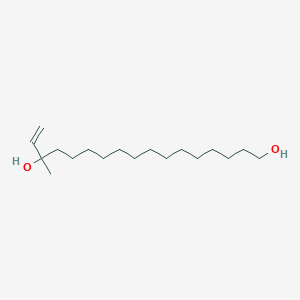![molecular formula C14H10O2S B14188604 2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- CAS No. 922526-49-6](/img/structure/B14188604.png)
2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- is a chemical compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a mercaptomethyl group attached, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- typically involves the reaction of naphthol with various reagents. One common method includes the use of α-naphthol and ethyl acetoacetate in the presence of sulfuric acid. The reaction mixture is stirred and then poured into ice-cooled water to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The mercaptomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different naphthopyran derivatives.
Scientific Research Applications
2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- has several scientific research applications:
Chemistry: It is used as a photochromic compound in the study of light-induced reactions and mechanisms.
Biology: The compound’s photochromic properties make it useful in biological imaging and as a molecular probe.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of smart materials that respond to light, such as photochromic lenses.
Mechanism of Action
The mechanism of action of 2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- involves its ability to undergo photochromic changes. When exposed to light, the compound undergoes a ring-opening reaction to form a merocyanine dye, which is intensely colored . This property is utilized in various applications, including smart materials and molecular probes.
Comparison with Similar Compounds
Similar Compounds
2H-Naphtho[1,2-b]pyran-2-one, 4-hydroxy-: This compound has a hydroxy group instead of a mercaptomethyl group and exhibits different reactivity and applications.
2H-Naphtho[1,2-b]pyran-2-one, 4-methyl-: This compound has a methyl group and is used in different industrial applications.
Uniqueness
2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- is unique due to its mercaptomethyl group, which imparts distinct chemical reactivity and potential applications in various fields. Its photochromic properties make it particularly valuable in the development of smart materials and molecular probes.
Properties
CAS No. |
922526-49-6 |
|---|---|
Molecular Formula |
C14H10O2S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
4-(sulfanylmethyl)benzo[h]chromen-2-one |
InChI |
InChI=1S/C14H10O2S/c15-13-7-10(8-17)12-6-5-9-3-1-2-4-11(9)14(12)16-13/h1-7,17H,8H2 |
InChI Key |
LJPZCHWPYVSTJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)

![1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-](/img/structure/B14188537.png)




![[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14188563.png)

![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-](/img/structure/B14188588.png)


